Salt Form: Trihydrochloride vs. Dihydrochloride Solubility & Stoichiometry
The trihydrochloride salt (CAS 1145660-55-4, C₁₂H₁₉Cl₃N₄, MW 325.7 g/mol) provides exactly three equivalents of HCl, ensuring complete protonation of all three basic nitrogen centres (pyridine, imidazole, and primary amine) and maximal aqueous solubility for the carbamate-forming condensation with telithromycin's activated 11,12-carbonyl . In contrast, the dihydrochloride salt (CAS 1160711-72-7, C₁₂H₁₈Cl₂N₄, MW 289.20 g/mol) carries only two equivalents of HCl, leaving one basic site partially unprotonated, which can lead to inconsistent nucleophilicity and variable coupling efficiency .
| Evidence Dimension | Salt stoichiometry and molecular weight (proxy for HCl equivalents) |
|---|---|
| Target Compound Data | Trihydrochloride: C₁₂H₁₉Cl₃N₄, MW 325.7 g/mol, 3 HCl eq. |
| Comparator Or Baseline | Dihydrochloride: C₁₂H₁₈Cl₂N₄, MW 289.20 g/mol, 2 HCl eq. |
| Quantified Difference | Δ 1 HCl equivalent; Δ MW = 36.5 g/mol (one additional HCl) |
| Conditions | Vendor-supplied analytical data; salt form confirmed by elemental analysis and titration. |
Why This Matters
For procurement, specifying the trihydrochloride ensures consistent amine nucleophilicity in the critical carbamate coupling step, reducing batch-to-batch variability in telithromycin intermediate production.
